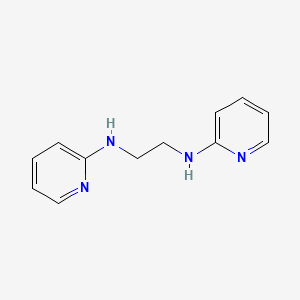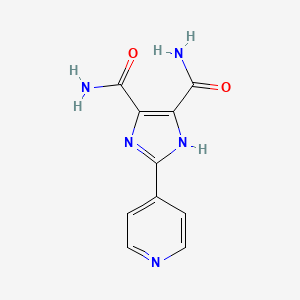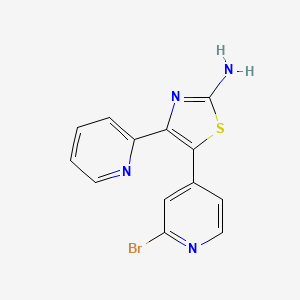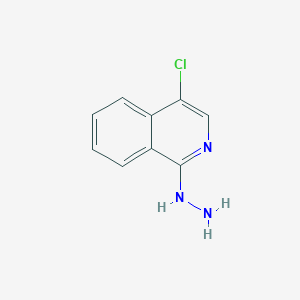
(4-Chloroisoquinolin-1-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloroisoquinolin-1-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and isoquinolines This compound is characterized by the presence of a chloro group at the 4-position of the isoquinoline ring and a hydrazine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloroisoquinolin-1-yl)hydrazine typically involves the reaction of 4-chloroisoquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Chloroisoquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (4-Chloroisoquinolin-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
(4-Chloroisoquinolin-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloroisoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
- (4-Chloroquinolin-1-yl)hydrazine
- (4-Chloroisoquinolin-3-yl)hydrazine
- (4-Chloroisoquinolin-1-yl)methylhydrazine
Comparison: (4-Chloroisoquinolin-1-yl)hydrazine is unique due to the specific positioning of the chloro and hydrazine groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chloro group at the 4-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(4-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |
InChI Key |
IVXPUXMWQCGSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
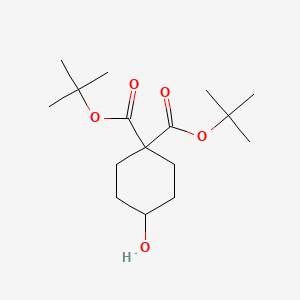
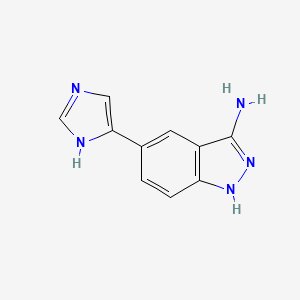
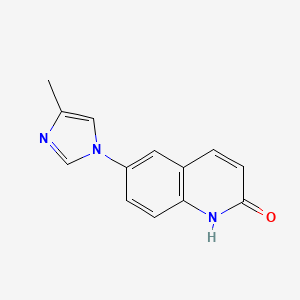
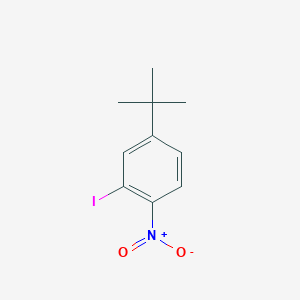
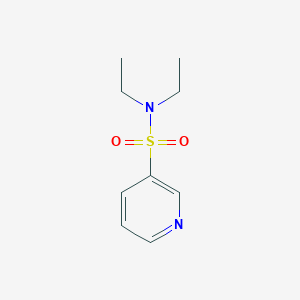
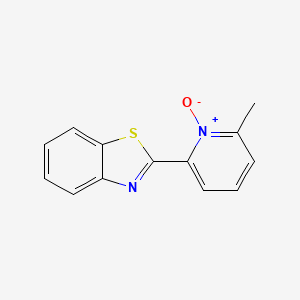
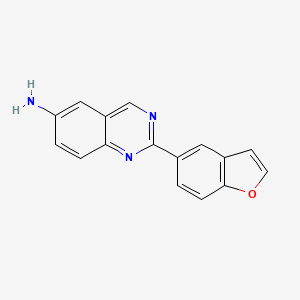
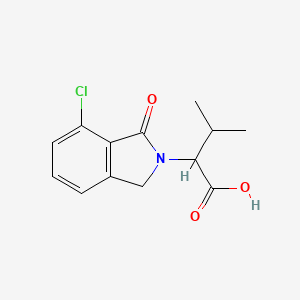
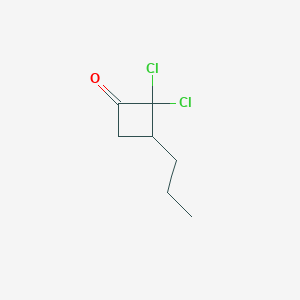
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
